![molecular formula C11H8BrNO3 B1334479 6-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid CAS No. 67643-46-3](/img/structure/B1334479.png)
6-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid
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Description
“6-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid” is a chemical compound with the empirical formula C11H8BrNO3 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “6-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid” can be represented by the SMILES stringCc1c(cnc2ccc(Br)cc12)C(O)=O
. The InChI string is 1S/C11H8BrNO2/c1-6-8-4-7(12)2-3-10(8)13-5-9(6)11(14)15/h2-5H,1H3,(H,14,15)
. Physical And Chemical Properties Analysis
“6-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid” is a solid substance . It has a molecular weight of 266.09 .Scientific Research Applications
Antibacterial Applications
Quinoline derivatives, including 6-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid, have been shown to possess antibacterial properties. These compounds can be used in the development of new antibiotics to combat resistant bacterial strains .
Anticancer Activity
Some quinoline derivatives have demonstrated potential as anticancer agents. They interact with various biological targets, which could lead to novel treatments for cancer .
Antitubercular Properties
Derivatives of quinoline, such as those with bromo and hydroxy groups, have been found active against Mycobacterium tuberculosis, suggesting their use in developing antitubercular drugs .
Anti-inflammatory Uses
The anti-inflammatory properties of quinoline derivatives make them candidates for treating inflammatory diseases .
Antimalarial Drugs
Quinoline derivatives have a long history as antimalarial drugs, with chloroquine being one of the most well-known examples .
Photovoltaic Applications
Recent research has highlighted the use of quinoline derivatives in third-generation photovoltaic applications, indicating their potential in renewable energy technologies .
Antifungal and Antiprotozoal Activities
These compounds also show a wide range of antifungal and antiprotozoal activities, which could be useful in treating various infections .
Industrial Chemistry
Quinoline and its derivatives find applications in industrial chemistry due to their versatile chemical properties .
properties
IUPAC Name |
6-bromo-8-methyl-4-oxo-1H-quinoline-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO3/c1-5-2-6(12)3-7-9(5)13-4-8(10(7)14)11(15)16/h2-4H,1H3,(H,13,14)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQAKWUOQYYHCSK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC=C(C2=O)C(=O)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20398092 |
Source
|
Record name | 6-bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20398092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid | |
CAS RN |
67643-46-3 |
Source
|
Record name | 6-bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20398092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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